molecular formula C40H82 B14298559 11,15,19-Trimethyl-heptatriacontane CAS No. 121691-20-1

11,15,19-Trimethyl-heptatriacontane

Katalognummer: B14298559
CAS-Nummer: 121691-20-1
Molekulargewicht: 563.1 g/mol
InChI-Schlüssel: BOKRAEHZMJFHRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11,15,19-Trimethyl-heptatriacontane is a long-chain hydrocarbon with the molecular formula C₄₀H₈₂. It is a derivative of heptatriacontane, characterized by the presence of three methyl groups at the 11th, 15th, and 19th positions on the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11,15,19-trimethyl-heptatriacontane typically involves the alkylation of heptatriacontane. This process can be achieved through the Friedel-Crafts alkylation reaction, where heptatriacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-alkylation .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

11,15,19-Trimethyl-heptatriacontane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

11,15,19-Trimethyl-heptatriacontane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 11,15,19-trimethyl-heptatriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can influence the behavior of membrane-bound proteins and receptors, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11,15,19-Trimethyl-heptatriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This distinct structure can result in different melting points, solubility, and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

121691-20-1

Molekularformel

C40H82

Molekulargewicht

563.1 g/mol

IUPAC-Name

11,15,19-trimethylheptatriacontane

InChI

InChI=1S/C40H82/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-25-27-29-33-39(4)35-31-37-40(5)36-30-34-38(3)32-28-26-24-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3

InChI-Schlüssel

BOKRAEHZMJFHRL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.